molecular formula C18H20ClNO3 B13811150 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-

Cat. No.: B13811150
M. Wt: 333.8 g/mol
InChI Key: AUWLMSMNUGBJKE-MRXNPFEDSA-N
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Description

The compound 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- (hereafter referred to as Compound A) is a chiral pyrrolone derivative with a stereogenic center at the 5-position (R-configuration). It is synthesized via a three-component reaction involving cyclohexane carboxaldehyde, 4-chloroaniline, and ethyl 2,4-dioxopentanoate in acetic acid under reflux conditions, yielding a yellow solid with a melting point of 229–231°C and a moderate yield of 48% . Key structural features include:

  • 4-Chlorophenyl substituent: Contributes to lipophilicity and influences receptor binding.
  • 3-Hydroxy group: Participates in intramolecular hydrogen bonding, stabilizing the pyrrolone core.

Characterization via FT-IR, $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS confirms its structure .

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

(2R)-3-acetyl-1-(4-chlorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C18H20ClNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3/t16-/m1/s1

InChI Key

AUWLMSMNUGBJKE-MRXNPFEDSA-N

Isomeric SMILES

CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=CC=C(C=C3)Cl)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Base-Assisted Cyclization of 3-Cyanoketones

A novel and efficient synthetic approach to 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, structurally related to the target compound, involves the base-assisted cyclization of 3-cyanoketones . This method was reported to enable the assembly of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from inexpensive and readily available synthetic precursors. The key step is an oxidative cyclization of 1,3-diarylsubstituted 3-cyanoketones under basic conditions, which avoids the formation of undesired 2-aminofuran derivatives that were common in previous protocols.

  • The reaction proceeds efficiently, yielding the desired pyrrol-2-one scaffold with good yields.
  • Further functionalization can be achieved via thermally-induced electrophilic aromatic substitution reactions to introduce additional aryl substituents, enhancing the compound diversity for drug discovery applications.
  • This method is attractive due to its simplicity, cost-effectiveness, and the use of readily available starting materials.

Table 1: Summary of Base-Assisted Cyclization Method

Step Description Outcome
Starting material 1,3-Diarylsubstituted 3-cyanoketones Readily available, inexpensive
Reaction condition Base-assisted oxidative cyclization Formation of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones
Yield Good yields reported Efficient synthesis
Advantages Avoids formation of 2-aminofurans High selectivity, operational simplicity

Source:

Functionalization via Hydrazide and Heterocyclic Ring Formation

Additional synthetic routes involve the transformation of pyrrolidine-3-carboxylic acid derivatives bearing chloro and hydroxy substituents on the phenyl ring into heterocyclic analogues through hydrazide intermediates:

  • Reaction of acid hydrazides with carbon disulfide in alcoholic KOH solution leads to formation of oxadiazole rings fused to the pyrrolidin-2-one core.
  • Cyclization steps are carried out in situ by acidification.
  • These methods highlight the versatility of the pyrrol-2-one scaffold for further functionalization, which could be relevant for the acetyl and cyclohexyl substitutions present in the target compound.

Table 3: Hydrazide-Based Functionalization

Step Description Outcome
Starting material Pyrrolidine-3-carboxylic acid derivatives Substituted with chloro, hydroxy groups
Reagents Carbon disulfide, KOH, acidification Formation of oxadiazole ring fused derivatives
Reaction conditions Alcoholic medium, reflux or room temperature Efficient heterocyclic ring formation

Source:

Summary Table of Preparation Methods

Method Key Features Advantages References
Base-Assisted Cyclization of 3-Cyanoketones Oxidative cyclization of 1,3-diaryl-3-cyanoketones High yield, inexpensive precursors, avoids side products
Cyclization in Polyethylene Glycol/Water Alkali metal hydroxide-mediated cyclization in PEG/water Mild conditions, reduced reaction time, easy purification
Hydrazide-Based Functionalization Formation of heterocyclic rings via hydrazide intermediates Versatile functionalization, introduction of heterocycles

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. CCR2 Inhibition

One of the primary applications of this compound is its role as a chemokine receptor 2 (CCR2) antagonist. CCR2 is implicated in various inflammatory diseases and conditions such as rheumatoid arthritis and multiple sclerosis. The inhibition of CCR2 can help reduce inflammation and tissue damage.

Case Study:
Research has demonstrated that compounds similar to 2H-Pyrrol-2-one can effectively inhibit CCR2 activity, leading to decreased migration of monocytes to inflamed tissues. This action is crucial in managing chronic inflammatory diseases .

2. Antioxidant Properties

The compound has shown potential antioxidant activity, which can be beneficial in preventing oxidative stress-related damage in cells.

Case Study:
In vitro studies indicate that derivatives of 2H-Pyrrol-2-one can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly useful in neurodegenerative diseases where oxidative stress plays a significant role .

Pharmacological Applications

1. Neuroprotective Effects

The neuroprotective properties of this compound make it a candidate for treating neurodegenerative disorders such as Alzheimer's disease.

Case Study:
A study highlighted that the administration of this compound in animal models resulted in significant reductions in neuroinflammation and neuronal death, suggesting its potential as a therapeutic agent for neuroprotection .

2. Anti-inflammatory Effects

In addition to its role as a CCR2 antagonist, the compound exhibits broader anti-inflammatory effects that could be leveraged in treating various inflammatory conditions.

Case Study:
Clinical trials have shown that patients receiving treatment with similar pyrrolidone derivatives experienced reduced markers of inflammation and improved clinical outcomes in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Applications

1. GPCR Profiling

The compound has been utilized in profiling G protein-coupled receptors (GPCRs), which are critical targets in drug discovery.

Case Study:
Recent research developed a multi-task model for profiling GPCRs using compounds like 2H-Pyrrol-2-one to identify potential agonists and antagonists, facilitating the development of new therapeutic agents targeting these receptors .

Data Summary Table

ApplicationDescriptionCase Study Reference
CCR2 InhibitionReduces monocyte migration; potential treatment for inflammatory diseases
Antioxidant PropertiesScavenges free radicals; protects against oxidative stress
Neuroprotective EffectsReduces neuroinflammation; protects neurons from degeneration
Anti-inflammatory EffectsBroad anti-inflammatory action; improves outcomes in respiratory diseases
GPCR ProfilingAssists in identifying drug targets for GPCRs

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1 highlights structural differences between Compound A and analogous pyrrolone derivatives.

Compound ID Substituents (R1, R2, R3, R4) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Compound A R1=4-ClPh, R2=Cyclohexyl, R3=Acetyl, R4=OH C₁₉H₂₀ClNO₃ 345.82 229–231
15m () R1=4-ClPh, R2=4-NH₂Ph, R3=Ph, R4=OH C₂₂H₁₇ClN₂O₂ 376.84 209–211
16a () R1=Ph, R2=4-OHPh, R3=Ph, R4=OH C₂₂H₁₇NO₃ 343.37 138–140
Entry 128 () R1=4-ClPh, R2=Cyclohexyl, R3=MeS, R4=OH C₁₈H₂₁ClNO₂S 350.88 Not reported
505079-57-2 () R1=3-MeOPr, R2=4-OH-3-MeOPh, R3=2-Furoyl, R4=OH C₁₈H₁₇NO₆ 343.33 Not reported

Key Observations :

  • Lipophilicity : The cyclohexyl group in Compound A increases lipophilicity compared to phenyl-substituted analogs like 16a.
  • Hydrogen Bonding : The 3-hydroxy group is conserved across all analogs, critical for structural stability.
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in Compound A ) may reduce metabolic degradation compared to smaller groups like methylthio in Entry 128 .

Key Observations :

  • Reaction Efficiency : Base-assisted cyclization () yields higher outputs (63% for 16a) compared to acetic acid-mediated synthesis (48% for Compound A ).
  • Scalability : The three-component reaction for Compound A offers modularity for substituent variation but requires optimization for yield improvement.

Spectral and Crystallographic Data

  • Compound A : FT-IR shows peaks at 1708 cm$ ^{-1} $ (C=O stretch) and 3070 cm$ ^{-1} $ (aromatic C-H), while $ ^1H $ NMR confirms the 4-chlorophenyl singlet at δ 7.4 ppm .
  • 15m () : $ ^{13}C $ NMR reveals a carbonyl signal at δ 170 ppm, consistent with pyrrolone derivatives .

Biological Activity

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrrolone class and features a unique molecular structure that contributes to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H19ClFNO3
  • Molecular Weight : 351.8 g/mol
  • CAS Number : 512177-83-2

The compound comprises a pyrrolone core with various functional groups, including an acetyl group, a chlorophenyl moiety, and a cyclohexyl group. These structural elements are crucial for its biological interactions.

Research indicates that this compound acts primarily as an allosteric antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 is involved in inflammatory responses and immune system regulation. By inhibiting this receptor, the compound may offer therapeutic benefits in treating inflammatory diseases and conditions related to immune dysfunction .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 2H-Pyrrol-2-one. For instance, derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/mL . This suggests that the compound may serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may interact with specific molecular targets involved in cell proliferation, potentially modulating various biological pathways associated with cancer progression.

Case Studies and Research Findings

Study Findings
Study on CCR2 InhibitionDemonstrated that the compound effectively inhibits CCR2, suggesting potential applications in treating inflammatory diseases .
Antibacterial ActivityShowed significant antibacterial activity against MRSA and MRSE with MICs of 8 μg/mL .
Anticancer PotentialIndicated modulation of cell proliferation pathways, warranting further investigation into its anticancer properties.

Synthesis Methods

The synthesis of 2H-Pyrrol-2-one can be achieved through various organic synthesis protocols. Common methods include:

  • Oxidation : Using potassium permanganate in acidic conditions.
  • Reduction : Employing sodium borohydride in methanol.
  • Substitution Reactions : Utilizing sodium methoxide in methanol to introduce desired functional groups .

Q & A

Q. Q1. What are the common synthetic routes for synthesizing 4-acetyl-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives?

Methodological Answer: The synthesis of 4-acetyl-3-hydroxy-pyrrol-2-one derivatives typically involves multi-component reactions. For example, a three-component reaction using substituted aldehydes, acetylacetone, and amines in ethanol under reflux conditions can yield intermediates like 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one . Base-assisted cyclization is another method, where ketones or aldehydes react with nitriles or active methylene compounds in the presence of a base (e.g., KOH) to form the pyrrol-2-one core. Purification often employs column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. Q2. How is the stereochemical configuration (5R) of the compound confirmed experimentally?

Methodological Answer: The (5R) configuration is determined using X-ray crystallography for single-crystal structures or advanced NMR techniques such as NOESY/ROESY to analyze spatial proximity of substituents. For example, in related pyrrol-2-one derivatives, the cyclohexyl group's axial/equatorial orientation can influence coupling constants in 1^1H NMR, while chiral chromatography (e.g., using a Chiralpak AD-H column) resolves enantiomers .

Q. Q3. What spectroscopic methods are used to characterize 3-hydroxy-pyrrol-2-one derivatives?

Methodological Answer: Key techniques include:

  • 1^1H/13^{13}C NMR : Assigns proton environments (e.g., hydroxy proton at δ 10–12 ppm, acetyl CH3_3 at δ 2.2–2.5 ppm) and carbon types (e.g., carbonyl carbons at δ 165–180 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ peaks with <5 ppm error) .
  • FTIR : Identifies functional groups (e.g., O–H stretch at 3200–3500 cm1^{-1}, C=O at 1650–1750 cm1^{-1}) .

Advanced Research Questions

Q. Q4. How do substituents at the 1- and 5-positions influence the compound’s bioactivity and solubility?

Methodological Answer:

  • 4-Chlorophenyl (1-position) : Enhances lipophilicity and π-π stacking with biological targets, as seen in analogs with IC50_{50} values <1 μM in kinase inhibition assays .
  • Cyclohexyl (5-position) : Increases steric bulk, potentially improving metabolic stability but reducing aqueous solubility. Solubility can be mitigated via salt formation (e.g., sodium salts of acetylated derivatives improve bioavailability ).
  • Advanced SAR Studies : Replace cyclohexyl with smaller groups (e.g., methyl) and monitor changes in LogP (via HPLC) and cytotoxicity (MTT assays) .

Q. Q5. How can conflicting spectral data (e.g., melting points, NMR shifts) from similar derivatives be resolved?

Methodological Answer:

  • Melting Point Variability : Differences may arise from polymorphism or impurities. Recrystallize the compound from multiple solvents (e.g., ethanol vs. methanol) and compare DSC thermograms .
  • NMR Shifts : Use deuterated solvents (DMSO-d6_6 vs. CDCl3_3) to assess hydrogen bonding effects. For example, the 3-hydroxy proton’s chemical shift varies significantly (δ 10–12 ppm) depending on solvent polarity .

Q. Q6. What strategies optimize reaction yields for 4-acetyl-pyrrol-2-one derivatives with bulky substituents (e.g., cyclohexyl)?

Methodological Answer:

  • Solvent Optimization : Use high-boiling solvents (e.g., toluene or xylene) to improve reaction kinetics for sterically hindered substrates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization steps. Yields for cyclohexyl-containing derivatives increased from 46% to 67% with 10 mol% ZnCl2_2 .
  • Microwave-Assisted Synthesis : Reduces reaction time from 48 hours to 2–4 hours, minimizing decomposition of thermally sensitive intermediates .

Experimental Design and Data Analysis

Q. Q7. How to design a stability study for the compound under physiological conditions?

Methodological Answer:

  • Buffer Solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analysis : Use HPLC-MS to monitor degradation products hourly. Hydrolysis of the acetyl group is a common pathway, forming 3-hydroxy-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-2H-pyrrol-2-one .
  • Kinetics : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. For analogs, t1/2t_{1/2} ranges from 2–8 hours depending on substituents .

Q. Q8. How to address low reproducibility in the synthesis of (5R)-configured derivatives?

Methodological Answer:

  • Chiral Purity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to enforce stereochemistry .
  • Quality Control : Implement inline FTIR to monitor reaction progress and ensure consistent enantiomeric excess (≥98% via chiral HPLC) .
  • Catalytic Asymmetric Synthesis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity .

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